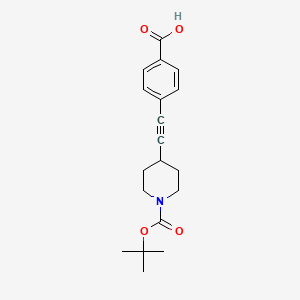

Boc-Pip-alkyne-Ph-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22) |

InChI Key |

MXFYILJORTXNER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, a valuable building block in pharmaceutical and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is primarily achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Synthetic Strategy Overview

The principal synthetic route involves a two-step process:

-

Sonogashira Coupling: The core of the synthesis is the palladium and copper-co-catalyzed cross-coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with a 4-halobenzoic acid derivative. To circumvent potential complications with the free carboxylic acid, the methyl ester, methyl 4-iodobenzoate (B1621894), is commonly employed as the coupling partner.

-

Ester Hydrolysis: Following the successful coupling, the methyl ester of the resulting intermediate is hydrolyzed under basic conditions to yield the final product, 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.

This strategic approach ensures a high-yielding and clean conversion to the desired product.

Caption: Synthetic workflow for 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate

This procedure outlines the Sonogashira coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with methyl 4-iodobenzoate.

Materials:

-

tert-Butyl 4-ethynylpiperidine-1-carboxylate

-

Methyl 4-iodobenzoate

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Toluene (B28343), anhydrous

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 equivalent), tert-butyl 4-ethynylpiperidine-1-carboxylate (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a mixture of anhydrous tetrahydrofuran and anhydrous toluene (e.g., 1:1 v/v) to the flask, followed by the addition of triethylamine (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate (B1210297) and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate.

Step 2: Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid

This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid.

Materials:

-

Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate

-

Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (B129727) or Tetrahydrofuran/Water mixture

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Procedure:

-

Dissolve methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (1.0 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to 0 °C and acidify to a pH of approximately 3-4 by the slow addition of an aqueous solution of hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid as a solid.

-

If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Please note that actual yields and spectral data may vary depending on the specific reaction conditions and purity of reagents.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA | THF/Toluene | Room Temp. | 12-24 | 75-90 |

| 2 | Ester Hydrolysis | NaOH or LiOH | Methanol or THF/H₂O | Room Temp. - 50°C | 2-6 | 90-98 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm) | Mass Spectrometry (m/z) |

| Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | C₂₀H₂₅NO₄ | 359.42 | Characteristic peaks: ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | [M+H]⁺: 360.18 |

| 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid | C₁₉H₂₃NO₄ | 345.40 | Characteristic peaks: ~13.0 (br s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | [M+H]⁺: 346.16 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis follows a clear and logical progression, where the protection of the piperidine (B6355638) nitrogen with a Boc group and the use of a methyl ester on the benzoic acid moiety are key strategies to ensure the success of the Sonogashira coupling.

Caption: Logical flow of the synthetic strategy for the target molecule.

This technical guide provides a comprehensive overview of the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, offering detailed protocols and expected outcomes to aid researchers in their synthetic endeavors.

Navigating the Solubility Landscape of Boc-Pip-alkyne-Ph-COOH: A Technical Guide for Researchers

For Immediate Release

Understanding Boc-Pip-alkyne-Ph-COOH

This compound is a heterobifunctional linker containing a Boc-protected piperidine (B6355638) moiety, a phenyl carboxylic acid, and an alkyne group. This structure makes it a valuable building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. Notably, it is a key component in the synthesis of ARD-266, a PROTAC designed to degrade the androgen receptor[1][2][3][4][5].

Solubility Profile: What the Evidence Suggests

Direct, quantitative solubility data for this compound remains to be published. Commercial suppliers typically list its solubility as "to be determined." However, insights into its solubility can be gleaned from its application in chemical synthesis.

Qualitative Solubility Information:

Based on documented synthetic procedures for PROTACs utilizing similar linkers, the following qualitative observations can be made:

| Solvent Class | Solvent Example | Inferred Solubility | Rationale/Context |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for the storage and in vitro screening of PROTACs and their precursors, including in "direct-to-biology" synthesis platforms[6]. |

| Amine Bases | Diisopropylethylamine (DIPEA) | Likely Soluble/Compatible | Used as a base in amide coupling reactions involving Boc-protected amine precursors, suggesting compatibility and at least partial solubility[6]. |

| Chlorinated | Dichloromethane (B109758) (DCM) | Potentially Soluble | Commonly used in solid-phase and solution-phase peptide synthesis and for reactions involving Boc-protected compounds. |

| Ethers | Tetrahydrofuran (THF) | Variable | Often used in organic synthesis, but the solubility of complex molecules with both polar and non-polar functionalities can be limited. |

| Alcohols | Methanol, Ethanol | Variable | The carboxylic acid group may impart some solubility, but the large non-polar regions could limit it. |

| Non-Polar | Hexane, Heptane | Likely Insoluble | The polar carboxylic acid and amide functionalities generally lead to poor solubility in non-polar solvents[7]. |

It is important to note that the solubility of PROTACs and their linkers can be challenging to predict due to their high molecular weight and possession of both lipophilic and polar regions[8][9][10]. The zwitterionic potential of molecules containing both an amine (once deprotected) and a carboxylic acid can also significantly impact their solubility in organic solvents[5].

Experimental Protocols

While a specific, validated solubility protocol for this compound is not available, a general procedure for assessing the solubility of a new chemical entity is provided below. Additionally, a representative workflow for the synthesis of a PROTAC using this linker is described.

General Protocol for Solubility Assessment (Kinetic Method)

This protocol provides a general method for determining the kinetic solubility of a compound in a given solvent.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Solvent Plate Preparation: In a 96-well plate, dispense the desired organic solvents to be tested.

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution into the wells containing the test solvents.

-

Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Precipitation Analysis: Analyze the wells for any precipitation. This can be done visually or, for a more quantitative measure, using nephelometry or a plate reader that can detect light scattering.

-

Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility in that solvent.

Representative PROTAC Synthesis Workflow

The following workflow is based on a "direct-to-biology" approach and illustrates how this compound is utilized in PROTAC synthesis, providing context for solvent compatibility[6].

-

Amide Coupling: The carboxylic acid moiety of this compound is activated (e.g., using HATU or HBTU) and reacted with the amine of an E3 ligase-binding molecule in a suitable aprotic solvent such as DMF or DMSO, with a non-nucleophilic base like DIPEA.

-

Boc Deprotection: The Boc protecting group is removed from the piperidine nitrogen using an acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

-

Second Amide Coupling: The newly exposed secondary amine on the piperidine ring is then coupled to an activated carboxylic acid of a target protein-binding ligand under similar conditions as the first coupling reaction.

-

Purification: The crude PROTAC is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile or water/methanol gradient.

Visualizing the PROTAC Mechanism of Action

This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase ligand, forming the final PROTAC. The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Figure 1. Mechanism of action of a PROTAC molecule.

Conclusion

While a comprehensive, quantitative solubility profile for this compound in a wide array of organic solvents is yet to be established, its successful application in PROTAC synthesis provides valuable qualitative insights. Researchers can infer its compatibility with common aprotic polar solvents like DMSO and its likely poor solubility in non-polar solvents. The provided general protocols for solubility assessment and PROTAC synthesis, along with the visualization of the PROTAC mechanism, offer a foundational understanding for scientists and developers working with this and similar linker molecules. Further empirical studies are encouraged to establish definitive quantitative solubility data to aid in future drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. This compound-西安齐岳生物 [0qy.com]

- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Boc-Pip-alkyne-Ph-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid, commonly referred to as Boc-Pip-alkyne-Ph-COOH. This bifunctional molecule is of significant interest in the field of drug discovery, particularly as a linker component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Understanding its structural features through NMR is crucial for its synthesis, quality control, and incorporation into larger molecular constructs.

Molecular Structure and IUPAC Name

The compound, with the molecular formula C₁₉H₂₃NO₄, is systematically named 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid.[4] Its structure consists of a Boc-protected piperidine (B6355638) ring linked via an ethynyl (B1212043) bridge to a para-substituted benzoic acid.

References

Unraveling Boc-Pip-alkyne-Ph-COOH: A Technical Guide to its Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Boc-Pip-alkyne-Ph-COOH, a key PROTAC (Proteolysis Targeting Chimera) linker. This document details the expected fragmentation patterns, experimental protocols, and data interpretation to facilitate its characterization in research and drug development settings.

Introduction to this compound and its Significance

This compound, with the IUPAC name 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid, is a heterobifunctional molecule widely employed as a linker in the synthesis of PROTACs.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a piperidine (B6355638) ring, an alkyne moiety, and a phenyl carboxylic acid group. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolic studies.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol [2] |

| IUPAC Name | 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid[2] |

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in electrospray ionization (ESI) mass spectrometry is predicted to occur through several key pathways, primarily driven by the lability of the Boc-protecting group and cleavages within the piperidine and benzoic acid moieties. The analysis can be performed in both positive and negative ion modes, with distinct fragmentation patterns expected for each.

Positive Ion Mode ESI-MS/MS Fragmentation

In positive ion mode, the molecule is expected to be protonated, forming the precursor ion [M+H]⁺ at m/z 330.17. Subsequent fragmentation is likely to proceed as follows:

-

Loss of Isobutene: The most characteristic fragmentation of Boc-protected amines is the neutral loss of isobutene (C₄H₈, 56.11 Da) via a McLafferty-type rearrangement. This would result in a prominent fragment ion at m/z 274.06.

-

Decarboxylation: Subsequent loss of carbon dioxide (CO₂, 44.01 Da) from the m/z 274.06 fragment would yield an ion at m/z 230.05.

-

Piperidine Ring Cleavage: Fragmentation of the piperidine ring can occur through various pathways. Cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives.

-

Benzoic Acid Fragmentation: The benzoic acid moiety can undergo fragmentation with the loss of a hydroxyl radical (•OH, 17.01 Da) or the entire carboxyl group (•COOH, 45.01 Da) from the precursor or fragment ions.

Predicted Major Fragment Ions in Positive Mode:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

| 330.17 ([M+H]⁺) | 274.06 | C₄H₈ (Isobutene) |

| 330.17 ([M+H]⁺) | 230.05 | C₄H₈ + CO₂ |

| 330.17 ([M+H]⁺) | 312.16 | H₂O |

| 274.06 | 230.05 | CO₂ |

Negative Ion Mode ESI-MS/MS Fragmentation

In negative ion mode, the molecule will deprotonate, primarily at the carboxylic acid group, to form the precursor ion [M-H]⁻ at m/z 328.15. The fragmentation in this mode is expected to be dominated by the loss of the carboxyl group.

-

Decarboxylation: The most prominent fragmentation will likely be the neutral loss of carbon dioxide (CO₂, 44.01 Da), resulting in a fragment ion at m/z 284.14.

-

Loss of the Boc Group: The entire Boc group (C₅H₉O₂, 101.12 Da) can also be lost, leading to a fragment at m/z 227.03.

Predicted Major Fragment Ions in Negative Mode:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

| 328.15 ([M-H]⁻) | 284.14 | CO₂ |

| 328.15 ([M-H]⁻) | 227.03 | C₅H₉O₂ (Boc group) |

Experimental Protocols

A standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is suitable for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | ESI | ESI |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Cone Voltage | 30 V | -30 V |

| Source Temperature | 120 °C | 120 °C |

| Desolvation Temperature | 350 °C | 350 °C |

| Cone Gas Flow | 50 L/hr | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr | 600 L/hr |

| Collision Gas | Argon | Argon |

| Collision Energy | 10-40 eV (Ramped) | 10-40 eV (Ramped) |

Visualizing the Process and Fragmentation

To aid in the understanding of the analytical workflow and the predicted fragmentation, the following diagrams have been generated.

Caption: General workflow for the LC-MS analysis of this compound.

Caption: Predicted major fragmentation pathway in positive ion ESI-MS/MS.

Caption: Predicted major fragmentation pathway in negative ion ESI-MS/MS.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard LC-ESI-MS/MS techniques. The predictable fragmentation patterns, dominated by the loss of the Boc group and decarboxylation, provide clear diagnostic ions for its identification and characterization. The detailed protocols and fragmentation pathways presented in this guide offer a robust framework for researchers and scientists working with this important PROTAC linker, enabling confident structural verification and purity assessment in complex matrices.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-Pip-alkyne-Ph-COOH in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the role and mechanism of action of the linker building block, Boc-Pip-alkyne-Ph-COOH, in the context of Proteolysis Targeting Chimeras (PROTACs). We will focus on its application in the synthesis and function of the potent Androgen Receptor (AR) degrader, ARD-266, as a primary case study.

Introduction to this compound and its Role in PROTACs

This compound is a chemical linker precursor used in the synthesis of PROTACs. Its structure incorporates several key features:

-

Boc-protected piperidine (B6355638): The tert-Butyloxycarbonyl (Boc) protecting group on the piperidine ring prevents unwanted side reactions during synthesis and is typically removed in the final steps to allow for coupling to another part of the PROTAC molecule. The piperidine ring itself provides a rigid scaffold that can influence the spatial orientation of the final PROTAC.

-

Alkyne group: This functional group is crucial for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust connection of the linker to a molecule containing an azide (B81097) group.

-

Phenyl-carboxyl group: The carboxylic acid on the phenyl ring provides a reactive handle for amide bond formation, another common strategy for connecting the linker to either the target protein ligand or the E3 ligase ligand.

In essence, this compound serves as a versatile building block that, after deprotection and further reaction, becomes an integral part of the linker connecting the target protein-binding warhead to the E3 ligase-recruiting ligand in a PROTAC molecule.

The PROTAC Mechanism of Action: A General Overview

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein. The general mechanism involves the following key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

The linker component of a PROTAC, derived from precursors like this compound, plays a critical role in this process. Its length, rigidity, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, which ultimately dictates the efficiency of protein degradation.

Case Study: ARD-266, an Androgen Receptor Degrader

The utility of the this compound linker is exemplified in the potent Androgen Receptor (AR) degrader, ARD-266.[1] AR is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy.

Synthesis of ARD-266

In the synthesis of ARD-266, the this compound linker is deprotected and coupled to an AR antagonist and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The alkyne group on the linker is utilized in a click reaction to connect to an azide-modified VHL ligand, while the carboxyl group is used to form an amide bond with the AR antagonist.

Mechanism of Action of ARD-266

ARD-266 effectively induces the degradation of the AR protein in AR-positive prostate cancer cell lines.[1] The mechanism follows the general PROTAC pathway:

-

Binding to AR and VHL: The AR antagonist moiety of ARD-266 binds to the Androgen Receptor, while the VHL ligand moiety binds to the VHL E3 ligase.

-

Ternary Complex Formation: The linker, derived from this compound, bridges the two proteins, facilitating the formation of a stable AR-ARD-266-VHL ternary complex.

-

AR Ubiquitination and Degradation: This proximity allows the VHL E3 ligase to polyubiquitinate the AR, marking it for degradation by the proteasome.

A key finding from the study of ARD-266 is that even a weak binding affinity VHL E3 ligase ligand can be utilized to create a highly potent PROTAC degrader.[1] This highlights the critical role of the linker in optimizing the overall efficacy of the PROTAC, likely by ensuring the correct geometry and stability of the ternary complex for efficient ubiquitin transfer.

Downstream Signaling Effects

The degradation of the Androgen Receptor by ARD-266 leads to the downregulation of AR-dependent gene expression, which is crucial for the survival and proliferation of prostate cancer cells. This ultimately results in the inhibition of tumor growth.

Quantitative Data

The following tables summarize the key quantitative data for the AR degrader ARD-266, which incorporates a linker derived from this compound.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARD-266 | LNCaP | 0.5 | >95 | [1] |

| ARD-266 | VCaP | 1.0 | >95 | [1] |

| ARD-266 | 22Rv1 | 0.2-1 | >95 | [1] |

Table 1: In vitro degradation activity of ARD-266 in various prostate cancer cell lines. DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation achieved.

| Ligand | Binding Affinity (Kd, µM) to VHL | Reference |

| VHL Ligand in ARD-266 | ~2-3 | [1] |

Table 2: Binding affinity of the VHL E3 ligase ligand used in ARD-266.

Experimental Protocols

General Synthesis of PROTACs using this compound

A detailed synthetic scheme for a PROTAC like ARD-266 would involve the following general steps:

-

Synthesis of the Target Protein Ligand and E3 Ligase Ligand: These are synthesized with appropriate functional groups for linker conjugation (e.g., an amine for amide coupling or an azide for click chemistry).

-

Deprotection of this compound: The Boc protecting group is removed from the piperidine nitrogen, typically using an acid such as trifluoroacetic acid (TFA).

-

Coupling Reactions:

-

Amide Bond Formation: The carboxylic acid of the deprotected linker precursor is activated (e.g., using HATU or EDC/HOBt) and reacted with an amine-containing warhead or E3 ligase ligand.

-

Click Chemistry (CuAAC): The alkyne-containing intermediate is reacted with an azide-containing counterpart in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

-

Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., AR) and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Cell Treatment and Lysis: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Cells are then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against either the E3 ligase (e.g., VHL) or the target protein (AR) overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times to remove non-specific binding proteins, and the immunoprecipitated proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Visualizations

Figure 1: General mechanism of action for a PROTAC molecule.

Figure 2: Androgen Receptor signaling pathway and the point of intervention by ARD-266.

Figure 3: A simplified experimental workflow for evaluating the activity of an AR-degrading PROTAC.

References

The Alkyne Moiety in Boc-Pip-alkyne-Ph-COOH: A Linchpin for Click Chemistry in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molecule, tert-butyl 4-(2-(4-carboxyphenyl)ethynyl)piperidine-1-carboxylate, commercially known as Boc-Pip-alkyne-Ph-COOH, is a bifunctional linker that has garnered significant attention in the field of targeted drug development. Its rigid piperidine-phenyl structure provides a defined spatial orientation, while the terminal carboxylic acid and the Boc-protected amine offer orthogonal handles for conjugation. However, it is the terminal alkyne group that imparts the molecule's primary utility, positioning it as a key reagent for "click chemistry." This guide will delve into the critical role of this alkyne group, its application in the synthesis of advanced therapeutics like PROTACs (Proteolysis Targeting Chimeras), and provide the technical details necessary for its implementation in a research setting.

The Alkyne's Role: Enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in this compound is one of the two essential reactive partners in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable covalent ligation of two molecular entities.[3]

In this reaction, the terminal alkyne of this compound reacts exclusively with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2][4] This triazole linkage is not only robust under physiological conditions but also serves as more than just a passive linker; its electronic properties can influence the overall conformation and solubility of the final conjugate. The alkyne group is relatively small and largely inert in biological systems, making it an ideal functional group for bioconjugation strategies.[5]

The mechanism of the CuAAC reaction highlights the alkyne's central role. The copper(I) catalyst coordinates with the alkyne, facilitating its deprotonation to form a copper-acetylide intermediate. This intermediate then readily reacts with the azide (B81097) partner in a cycloaddition, ultimately yielding the stable triazole product. The reaction is highly favorable, often proceeding to near-quantitative yields in a short timeframe.[5]

Application in PROTAC Synthesis: The Case of ARD-266

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

This compound serves as a linker component in the synthesis of ARD-266, a highly potent PROTAC that targets the Androgen Receptor (AR) for degradation.[1][6] In the synthesis of ARD-266, the alkyne group of this compound is utilized to "click" onto an azide-functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase. The carboxylic acid end of the linker is then coupled to an AR antagonist.[1]

The resulting PROTAC, ARD-266, effectively brings the Androgen Receptor into proximity with the VHL E3 ligase complex, leading to the degradation of the AR. This approach has shown remarkable efficacy in prostate cancer cell lines.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the application of this compound in the context of the PROTAC degrader ARD-266 and general CuAAC reaction parameters.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Lines | DC50 (Degradation Concentration) | Reference |

| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | [1][7] |

Table 1: Biological Activity of ARD-266, a PROTAC Synthesized Using a this compound-derived Linker.

| Parameter | Typical Range | Notes | Reference |

| Reaction Time | 1-4 hours | Can vary based on reactants and catalyst system. | [8] |

| Yield | >90% (often near-quantitative) | A key advantage of the CuAAC reaction. | [4][5] |

| Copper(I) Source | CuSO4/Sodium Ascorbate (B8700270) | In situ generation of Cu(I) is common and convenient. | [5] |

| Solvent | t-BuOH/Water, DMSO, DMF | Often performed in aqueous or polar aprotic solvents. | [5][8] |

Table 2: General Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.

Experimental Protocols

Representative Protocol for PROTAC Synthesis via CuAAC

This protocol describes a general procedure for the final "click" chemistry step in the synthesis of a PROTAC, such as ARD-266, using this compound as a precursor to the alkyne-functionalized linker. This assumes the prior synthesis of the two requisite precursors:

-

Alkyne-functionalized component: The AR antagonist coupled to the carboxylic acid of this compound (after Boc deprotection and subsequent amide coupling).

-

Azide-functionalized component: The VHL E3 ligase ligand functionalized with an azide group.

Materials:

-

Alkyne-functionalized AR antagonist (1 equivalent)

-

Azide-functionalized VHL ligand (1 equivalent)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)

-

Sodium ascorbate (0.3 equivalents)

-

Solvent: A mixture of tert-butanol (B103910) (t-BuOH) and water (e.g., 1:1 v/v)

-

Reaction vial

-

Stir plate and stir bar

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Reaction Setup: In a clean reaction vial, dissolve the alkyne-functionalized AR antagonist (1 eq.) and the azide-functionalized VHL ligand (1 eq.) in the t-BuOH/water solvent system.

-

Catalyst Preparation: Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO4·5H2O (0.1 eq.). The solution may change color, indicating the formation of the active Cu(I) species.

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of starting materials and the formation of the desired product peak with the expected mass. The reaction is typically complete within 1 to 4 hours.[8]

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a click chemistry approach, highlighting the role of the alkyne-containing linker.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

The Strategic Integration of Rigid Linkers in PROTAC Design: A Technical Guide to Boc-Pip-alkyne-Ph-COOH

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, which connects the target-binding warhead to the E3 ligase-recruiting anchor, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the rigid linker, Boc-Pip-alkyne-Ph-COOH, its application in PROTAC design, and the experimental methodologies for its evaluation.

The Rationale for Rigid Linkers in PROTACs

While flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely used in initial PROTAC development due to their synthetic accessibility, there is a growing body of evidence supporting the advantages of rigid linkers.[1][2] Rigid linkers, which often incorporate structural motifs like piperidine (B6355638) rings, alkynes, and phenyl groups, can pre-organize the PROTAC molecule into a bioactive conformation.[2][3] This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), potentially leading to enhanced stability and improved degradation efficiency.[3]

The key structural components of the this compound linker each contribute to its rigidity:

-

Piperidine: A saturated heterocyclic ring that provides a defined three-dimensional structure.[2]

-

Alkyne: A linear and rigid carbon-carbon triple bond.[1]

-

Phenyl: A planar aromatic ring that adds to the structural rigidity.

By incorporating these elements, PROTACs can achieve a more defined spatial orientation of the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation and subsequent ubiquitination of the target protein.

Case Study: ARD-266, a Potent Androgen Receptor Degrader

The utility of the this compound linker is exemplified in the design of ARD-266, a highly potent PROTAC degrader of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[4][5][6] ARD-266 effectively induces the degradation of the AR protein in various AR-positive prostate cancer cell lines at nanomolar concentrations.[4][5][6]

Quantitative Performance Data of ARD-266

The following table summarizes the degradation potency of ARD-266 in different prostate cancer cell lines.

| Cell Line | DC50 (nM) | Reference |

| LNCaP | 0.2 - 1 | [4][5][6] |

| VCaP | 0.2 - 1 | [4][5][6] |

| 22Rv1 | 0.2 - 1 | [4][5][6] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

The sub-nanomolar to low nanomolar DC50 values of ARD-266 highlight the effectiveness of employing a rigid linker strategy in achieving potent protein degradation.[5] Studies have shown that ARD-266 can reduce AR protein levels by over 95% in these cell lines and effectively suppress the expression of AR-regulated genes.[5][6]

Visualizing the PROTAC Mechanism and Workflow

To better understand the underlying processes in PROTAC research and development, the following diagrams illustrate the key concepts and workflows.

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section provides detailed methodologies for key experiments in the evaluation of PROTACs synthesized using linkers like this compound.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an azide-functionalized warhead with the alkyne-containing linker, followed by coupling to the E3 ligase ligand.

Materials:

-

Azide-functionalized warhead (1.0 equivalent)

-

This compound (or its activated ester derivative) (1.2 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.3 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

-

E3 ligase ligand with a suitable functional group for amide coupling

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

TFA or HCl in dioxane for Boc deprotection

-

HPLC for purification

Procedure:

-

Click Reaction: a. Dissolve the azide-functionalized warhead and this compound in the chosen solvent. b. In a separate vial, prepare a fresh solution of sodium ascorbate. c. In another vial, premix the CuSO₄·5H₂O and THPTA in the solvent. d. Add the sodium ascorbate solution to the warhead and linker mixture, followed by the copper/THPTA solution. e. Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS. f. Upon completion, quench the reaction and purify the Boc-protected intermediate by column chromatography or preparative HPLC.

-

Boc Deprotection: a. Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). b. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours. c. Evaporate the solvent to obtain the deprotected amine intermediate.

-

Amide Coupling: a. Dissolve the deprotected intermediate, the E3 ligase ligand, and a peptide coupling reagent (e.g., HATU) in an anhydrous aprotic solvent (e.g., DMF). b. Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS.

-

Purification: a. Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity. b. Characterize the final product by HRMS and NMR.

Protocol 2: Biophysical Characterization of Ternary Complex Formation

A. Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

Materials:

-

Purified target protein (e.g., 20 µM in the cell)

-

Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

-

Synthesized PROTAC

-

Dialysis buffer (ensure all components are in identical, degassed buffer)

Procedure:

-

Binary Interactions: a. Titrate the PROTAC (e.g., 200 µM in the syringe) into the target protein in the sample cell to determine the binding affinity (KD1). b. In a separate experiment, titrate the PROTAC into the E3 ligase complex to determine the binding affinity (KD2).

-

Ternary Complex Formation: a. To measure the affinity of the target protein to the PROTAC-E3 complex, pre-saturate the E3 ligase with the PROTAC and titrate in the target protein. b. Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

-

Data Analysis: a. Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). b. Calculate the cooperativity factor (α = KD1 * KD2 / (KD_ternary * [PROTAC])) to assess the stability of the ternary complex.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified, biotinylated E3 ligase complex

-

Purified target protein

-

Synthesized PROTAC

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

Binary Kinetics: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD_binary). b. In a separate experiment, if possible, immobilize the target protein and inject the PROTAC.

-

Ternary Kinetics: a. Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. b. Inject these pre-formed complexes over the immobilized E3 ligase surface. c. Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).

-

Cooperativity Calculation: Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Protocol 3: Cellular Assessment of Protein Degradation

Western Blotting

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cancer cell line of interest (e.g., LNCaP for ARD-266)

-

Synthesized PROTAC and inactive control

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a set period (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.

-

Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them with RIPA buffer. b. Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Add the chemiluminescent substrate and capture the signal. f. Strip the membrane and re-probe for the loading control.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. d. Plot the data to determine the DC50 and Dmax (maximum degradation) values.

Conclusion

The design of the linker is a critical aspect of developing effective and selective PROTACs. The use of rigid linkers, such as this compound, offers a promising strategy to enhance the formation and stability of the ternary complex, leading to highly potent protein degraders like ARD-266. A thorough understanding of the principles of rigid linker design, combined with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful advancement of this therapeutic modality. As our comprehension of the structural biology of ternary complexes continues to grow, the rational design of linkers with optimized rigidity and chemical properties will be a key driver of innovation in the field of targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Material Safety Data Sheet for Boc-Pip-alkyne-Ph-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid (Boc-Pip-alkyne-Ph-COOH), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential safety information, physicochemical properties, and detailed experimental methodologies relevant to its application in targeted protein degradation, particularly in the synthesis of PROTACs aimed at degrading the Androgen Receptor (AR). The information is intended for use by trained professionals in a laboratory setting.

Section 1: Chemical Identification and Properties

This section details the fundamental chemical identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid | [1] |

| Synonyms | This compound, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid | [1] |

| CAS Number | 2581824-70-4 | [1] |

| Molecular Formula | C₁₉H₂₃NO₄ | [2] |

| Molecular Weight | 329.39 g/mol | [2] |

| Appearance | To be determined; likely a solid powder. | [3] |

| Purity | >98% (typical) | [3] |

Section 2: Application in Drug Discovery

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This specific linker has been utilized in the synthesis of ARD-266, a potent PROTAC that targets the Androgen Receptor (AR) for degradation.[2][4] ARD-266 has demonstrated high efficiency in degrading AR in various prostate cancer cell lines.[1][5] The alkyne group within the linker provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation to other molecular fragments.[4][6]

| Application Data for ARD-266 (Synthesized using a similar linker) | |

| Target Protein | Androgen Receptor (AR) |

| Mechanism of Action | PROTAC-mediated protein degradation |

| Cell Line Efficacy (DC₅₀) | 0.2-1 nM in LNCaP, VCaP, and 22Rv1 prostate cancer cell lines |

Section 3: Safety and Handling (Material Safety Data Sheet Summary)

Disclaimer: No specific Material Safety Data Sheet (MSDS) is available for this compound. This information is compiled from data on structurally similar compounds and general laboratory safety principles. It is not a substitute for a formal risk assessment.

Hazards Identification

-

Based on similar Boc-protected amino acids and carboxylic acids, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[7][8]

-

The toxicological properties have not been fully investigated.[7]

-

Compounds containing alkyne groups should be handled with care, as some can be unstable under certain conditions, although this is less common for non-terminal, conjugated alkynes.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[10]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[10]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

-

In all cases of exposure, seek medical attention if symptoms persist.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended long-term storage is at -20°C, with short-term storage at 0-4°C.[3] Shipped under ambient temperature as a non-hazardous chemical.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use.

-

Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8]

Section 4: Experimental Protocols

Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for synthesizing a PROTAC by coupling this compound with an E3 ligase ligand (e.g., a VHL ligand amine) and a target protein ligand (e.g., an AR antagonist with an amine handle).

Workflow Visualization:

Caption: Synthetic workflow for PROTAC assembly.

Procedure:

-

Amide Coupling:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor completion by LC-MS.

-

Work-up: Dilute with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.[10]

-

-

Boc Deprotection:

-

Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.[10]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine-TFA salt is often used directly in the next step.

-

-

Final Amide Coupling:

-

Dissolve the target protein ligand functionalized with a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes.

-

Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in DMF. Note: Extra equivalents of DIPEA may be needed to neutralize the TFA salt.

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

Perform an aqueous work-up and purify the final PROTAC molecule by flash chromatography or preparative HPLC.

-

Section 5: Mechanism of Action - PROTAC Signaling Pathway

The PROTAC molecule synthesized using the this compound linker functions by hijacking the cell's ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Pathway Description:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.[4]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the target protein. This process is repeated to form a poly-ubiquitin chain.[4]

-

Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides.[13]

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple target protein molecules.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2581824-70-4|4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. BOC deprotection [ko.bzchemicals.com]

- 13. apps.dtic.mil [apps.dtic.mil]

Storage and Stability of Boc-Pip-alkyne-Ph-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-Pip-alkyne-Ph-COOH is a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the development of novel therapeutics, understanding its storage requirements and stability profile is paramount to ensure the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and best practices for handling this compound.

Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and light. Adherence to appropriate storage conditions is crucial for maximizing its shelf life. Commercial suppliers provide recommendations that suggest long-term stability is best achieved at low temperatures.

| Supplier Recommendation | Powder Storage | In-Solvent Storage | Shipping Conditions |

| TargetMol | -20°C for 3 years[1] | -80°C for 1 year[1] | Blue ice or ambient temperature[1] |

| MedchemExpress | Store as per Certificate of Analysis[2] | Not specified | Room temperature in continental US[2] |

Based on the available data and the chemical nature of the molecule, it is recommended to store this compound as a solid at -20°C or below for long-term storage. For solutions, storage at -80°C is advisable to minimize degradation. Short-term storage at room temperature appears acceptable, particularly for the solid form during shipping[1][2].

Chemical Stability and Potential Degradation Pathways

The structure of this compound contains several functional groups that dictate its chemical stability: a Boc-protected piperidine (B6355638), a terminal alkyne, and a carboxylic acid on a phenyl ring. Each of these moieties is susceptible to degradation under specific conditions.

1. Boc (tert-Butoxycarbonyl) Group: The Boc protecting group is notoriously labile under acidic conditions[3][4]. The presence of the carboxylic acid moiety could potentially contribute to autocatalytic hydrolysis of the Boc group over time, especially in the presence of moisture. The deprotection process involves the formation of a carbamic acid intermediate, which then decarboxylates to yield the free piperidine and carbon dioxide[3][4].

2. Piperidine Moiety: Piperidine and its derivatives are generally stable under normal storage conditions[5]. However, they should be stored in a cool, dry place away from direct sunlight and kept in a tightly sealed container to prevent exposure to air and moisture[6]. Piperidines can be susceptible to oxidation.

3. Alkyne Group: Terminal alkynes are relatively stable functional groups but can undergo various reactions. While used in robust "click chemistry" reactions, the terminal alkyne can be sensitive to certain transition metals and strong oxidizing agents[7][8]. There is also a potential for dimerization or oligomerization under certain conditions, although this is less common for solid-state storage.

4. General Handling and Incompatibilities: To maintain the integrity of this compound, it is essential to handle the compound in a well-ventilated area, avoiding contact with skin and eyes. It should be kept away from strong acids, strong oxidizing agents, and moisture.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not publicly available, a general workflow for assessing its stability can be established.

Protocol 1: Accelerated Stability Study

-

Objective: To determine the short-term stability of this compound under stressed conditions.

-

Methodology:

-

Prepare solutions of this compound in relevant solvents (e.g., DMSO, DMF) at a known concentration.

-

Aliquot the solutions into separate vials.

-

Expose the vials to a range of temperatures (e.g., 4°C, room temperature, 40°C) and light conditions (ambient light, dark).

-

At specified time points (e.g., 0, 24, 48, 72 hours), quench the samples by freezing at -80°C.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to quantify the remaining parent compound and identify any degradation products.

-

-

Data Analysis: Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

Protocol 2: Long-Term Stability Study

-

Objective: To evaluate the long-term stability of this compound under recommended storage conditions.

-

Methodology:

-

Store aliquots of the solid compound and solutions at the recommended temperatures (-20°C for solid, -80°C for solutions).

-

At extended time points (e.g., 1, 3, 6, 12 months), retrieve a sample.

-

Analyze the sample's purity and identity using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Analysis: Compare the purity profile of the aged samples to a reference standard stored at -80°C to assess any significant degradation.

Visualizations

Caption: General mechanism of action for a PROTAC molecule.

Caption: A logical workflow for assessing chemical stability.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jk-sci.com [jk-sci.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 6. biosynce.com [biosynce.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Boc-Pip-alkyne-Ph-COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase. Boc-Pip-alkyne-Ph-COOH is a versatile linker that incorporates a piperidine (B6355638) ring for conformational rigidity, a terminal alkyne for "click chemistry" ligation, and a carboxylic acid for amide bond formation. The Boc-protecting group allows for orthogonal synthesis strategies.

This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTACs.

Overview of Synthetic Strategy

The synthesis of a PROTAC using this compound typically involves a two-step ligation process:

-

Amide Bond Formation: The carboxylic acid moiety of the linker is coupled to an amine-functionalized E3 ligase ligand or POI ligand.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is reacted with an azide-functionalized counterpart (either the POI or E3 ligase ligand) to form a stable triazole ring.

The Boc-protecting group on the piperidine nitrogen can be removed if the piperidine amine is intended as a point of attachment. However, in the context of this linker's structure, the primary handles are the carboxylic acid and the alkyne.

Experimental Protocols

The following protocols outline the key steps for synthesizing a PROTAC using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound with an Amine-Functionalized Ligand

This protocol describes the coupling of the carboxylic acid of the linker to an amine-containing molecule (e.g., an E3 ligase ligand or POI ligand).

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-functionalized ligand (E3 ligase or POI ligand) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized ligand in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-functionalized ligand to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the amide-coupled intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to couple the alkyne-functionalized intermediate from Protocol 1 with an azide-functionalized ligand.

Reagents and Materials:

-

Alkyne-functionalized intermediate (from Protocol 1) (1.0 eq)

-

Azide-functionalized ligand (POI or E3 ligase ligand) (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the alkyne-functionalized intermediate and the azide-functionalized ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The following table summarizes the key characteristics of a PROTAC synthesized using this compound, ARD-266, which targets the androgen receptor (AR).

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ in LNCaP cells | DC₅₀ in VCaP cells | DC₅₀ in 22Rv1 cells | Reference |

| ARD-266 | Androgen Receptor (AR) | VHL ligand | This compound derived | 0.2-1 nM | 0.2-1 nM | 0.2-1 nM | [1][2][3] |

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action of a PROTAC molecule.

Caption: PROTAC mechanism of action.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Novel Piperidine-Phenyl Scaffold

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[3][4][5] This reaction has become an indispensable tool in drug discovery, medicinal chemistry, and chemical biology due to its remarkable efficiency, selectivity, and biocompatibility.[4][6] The resulting triazole ring is not merely a passive linker; it can act as a bioisostere for the amide bond, mimicking its planarity and dipole moment while being resistant to hydrolytic, oxidative, and enzymatic degradation.[1][5]

These characteristics make the CuAAC reaction exceptionally well-suited for synthesizing complex molecular architectures from smaller, modular units.[1][6] This note describes the application of CuAAC for the conjugation of a functionalized scaffold, Boc-Pip-alkyne-Ph-COOH , with various azide-containing molecules. This scaffold, containing a Boc-protected piperidine, a phenyl ring, and a carboxylic acid, represents a versatile starting point for generating libraries of compounds for drug development. Such structures are often explored as potential enzyme inhibitors, receptor ligands, or probes for biological systems.[7][8] The presence of the carboxylic acid and the Boc-protected amine requires careful selection of reaction conditions to ensure compatibility and high yields.

Key Applications in Drug Development:

-

Lead Generation: Rapidly create diverse libraries of compounds by coupling the core scaffold with a wide array of azide-functionalized building blocks.[4]

-

Peptidomimetic Synthesis: The triazole linkage serves as a stable mimic of the peptide bond, enabling the synthesis of novel peptidomimetics with improved pharmacokinetic properties.[1][9]

-

Bioconjugation: Attach the scaffold to biomolecules like peptides, proteins, or nucleic acids to create targeted therapeutics or diagnostic agents.[1][10][11]

-

Fragment-Based Drug Discovery: Link molecular fragments to the core scaffold to build potent drug candidates.

Experimental Protocols and Data

General Protocol for CuAAC with this compound

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide to the this compound scaffold. The use of a Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended, especially in aqueous co-solvents, to enhance reaction rates and prevent catalyst oxidation.[12]

Materials and Reagents:

-

This compound (Alkyne component)

-

Azide-functionalized molecule (e.g., Benzyl Azide, Azido-PEG-linker)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (B8700270) (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Solvents: Degassed Dimethyl Sulfoxide (DMSO) and deionized water, or tert-Butanol/water.

-

Purification reagents: Ethyl acetate, saturated aq. EDTA solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the CuAAC reaction.

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the THPTA ligand in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a suitable reaction vial, dissolve this compound (1.0 eq.) and the azide component (1.1 eq.) in a 1:1 mixture of DMSO and water (or t-BuOH/water) to a final alkyne concentration of approximately 0.1 M.

-

Prepare the catalyst solution by mixing the CuSO₄ stock solution (0.1 eq.) with the THPTA ligand stock solution (0.5 eq.).[10] Allow this mixture to stand for 2-3 minutes. The recommended ligand-to-copper ratio is 5:1 to protect biomolecules from oxidation and accelerate the reaction.[11]

-

Add the premixed catalyst solution to the reaction vial containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (2.0 eq.). Adding the ascorbate last is crucial.[12]

-